(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine

Descripción general

Descripción

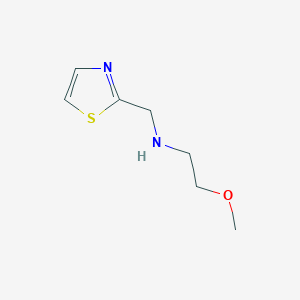

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is an organic compound that features a thiazole ring substituted with a methoxyethyl group and a methylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine typically involves the reaction of thiazole derivatives with methoxyethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that thiazole derivatives, including (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine, exhibit promising anticancer properties. The compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. For instance, compounds with structural similarities have shown IC50 values indicating effective inhibition of cancer cell proliferation.

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it interacts with specific molecular targets within cancer cells, leading to programmed cell death.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains like MRSA.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 8 | Effective |

| E. coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Limited |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection

In a study involving PC12 cells subjected to oxidative stress, the compound exhibited a neuroprotective effect comparable to established neuroprotectants like ferulic acid, reducing cell death by approximately 53% at a concentration of 10 µM .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. The resulting compound's structure allows for further modifications that can enhance its biological activity.

Synthetic Route Example

- Starting Materials: Thiazole derivative and methoxyethyl amine.

- Reaction Conditions: Typically involves refluxing in an organic solvent.

- Yield: Varies based on reaction conditions but can exceed 70% under optimal conditions.

Mecanismo De Acción

The mechanism of action of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyethanol: An organic solvent with similar structural features but different applications.

2-Methoxyethyl acetate: Another related compound used as a solvent and in chemical synthesis.

Uniqueness

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxyethyl derivatives and contributes to its specific applications in medicinal chemistry and materials science .

Actividad Biológica

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is a compound that has garnered attention in various biological research contexts, particularly for its potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, and a methoxyethyl substituent that may influence its pharmacological properties. Its structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial effects of thiazole derivatives, including this compound. In a comparative study, this compound demonstrated significant activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results indicate that this compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a promising candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study employed the MTT assay to assess cell viability:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | <25 | Induction of apoptosis |

| MCF-7 | 225 | Cell cycle arrest in S phase |

| PC-3 | <30 | Inhibition of key protein kinases |

The compound exhibited significant cytotoxic effects, particularly against HepG-2 liver cancer cells, suggesting its potential as an anticancer agent . The mechanism involves the induction of apoptosis and disruption of cell cycle progression, which are critical for cancer therapy.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in reducing inflammation. A recent study tested its effects on pro-inflammatory cytokines:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

These findings suggest that the compound could be effective in managing inflammatory conditions, potentially providing an alternative to conventional anti-inflammatory drugs .

Case Studies and Research Findings

- Study on Ferroptosis Induction : A study demonstrated that thiazole derivatives with electrophilic properties could selectively induce ferroptosis in cancer cells. This mechanism was linked to the inhibition of GPX4 protein, highlighting the importance of the thiazole moiety in developing novel cancer therapies .

- Thiazole Derivatives in Drug Discovery : Research has shown that compounds with similar thiazole structures can serve as covalent inhibitors in drug discovery, emphasizing their versatility and potential as therapeutic agents across various diseases .

Propiedades

IUPAC Name |

2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-10-4-2-8-6-7-9-3-5-11-7/h3,5,8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEZTROXAMFZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406436 | |

| Record name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886504-94-5 | |

| Record name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.